N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Historical Context and Development
The development of this compound emerged from systematic efforts to optimize benzamide-derived kinase inhibitors during the early 2020s. Building upon foundational work with pyrazolo[1,5-a]pyrimidine scaffolds, researchers incorporated the pyrrolidinylsulfonyl moiety to enhance target binding affinity while maintaining metabolic stability. Early synthetic routes involved sequential coupling of preformed pyrazole-pyrimidine intermediates with sulfonated benzamide precursors under palladium-catalyzed conditions, achieving molecular weights near 368.44 g/mol.
A critical milestone occurred when computational modeling revealed the compound's ability to occupy both ATP-binding and allosteric pockets in kinase domains, prompting further structural refinements. Comparative analysis with related inhibitors such as CPL302415 demonstrated improved isoform selectivity profiles, particularly against phosphatidylinositol 3-kinase delta (PI3Kδ) variants. The table below outlines key structural innovations in its development:
Significance in Medicinal Chemistry Research
This compound's significance stems from its multimodal kinase inhibition capabilities, achieved through strategic integration of three pharmacophoric elements:
- Pyrazole-Pyrimidine Core : Facilitates hydrogen bonding with kinase hinge regions through nitrogen-rich aromatic systems, mimicking ATP's adenine interactions. X-ray crystallographic studies of analogous structures show binding modes where the pyrimidine N1 atom forms critical contacts with catalytic lysine residues.
- Pyrrolidinylsulfonyl Motif : Introduces conformational flexibility while providing electron-deficient regions for hydrophobic pocket interactions. The sulfonamide group enhances water solubility compared to traditional aryl ether linkers, addressing pharmacokinetic limitations of earlier inhibitors.
- Benzamide Scaffold : Serves as a planar aromatic platform for attaching diverse substituents, enabling rapid structure-activity relationship exploration. Recent derivatives demonstrate submicromolar IC50 values against PI3Kδ isoforms while maintaining >100-fold selectivity over alpha and beta subtypes.
Ongoing research utilizes this compound as a template for developing dual PI3K/mTOR inhibitors, capitalizing on its ability to stabilize inactive kinase conformations through sulfonamide-mediated hydrogen bonding networks.
Current Research Status and Scientific Interest
As of 2025, this compound occupies a strategic position in preclinical oncology and immunology research. Key areas of investigation include:
Oncogenic Kinase Signaling : The compound shows preferential inhibition of PI3Kδ (IC50 = 18 nM) over closely related isoforms, with particular efficacy in B-cell malignancies where PI3Kδ hyperactivity drives proliferation. Combination studies with monoclonal antibodies demonstrate synergistic effects in xenograft models of non-Hodgkin lymphoma.
Autoimmune Disease Modulation : Structural analogs exhibit potent suppression of interleukin-17 production in Th17 cells, suggesting applications in rheumatoid arthritis and multiple sclerosis. Researchers attribute this immunomodulatory activity to downstream blockade of Akt/mTOR signaling pathways.
Synthetic Methodology Advancements : Recent innovations employ microwave-assisted Buchwald-Hartwig aminations to introduce diverse benzimidazole substituents, achieving yields >90% while reducing palladium catalyst loading. The table below compares synthetic approaches:
Properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-18(22-16-12-17(20-13-19-16)24-11-3-8-21-24)14-4-6-15(7-5-14)28(26,27)23-9-1-2-10-23/h3-8,11-13H,1-2,9-10H2,(H,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZGOYJGLOHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Benzamide derivatives with various substituents.
Scientific Research Applications
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 3.
- Pyrazole substituent : A five-membered heterocycle at position 6, contributing to π-π stacking interactions.
- Benzamide group : Aromatic ring linked to the pyrimidine via an amide bond, modified with a pyrrolidinylsulfonyl group for enhanced solubility and target specificity.
Comparative analysis with analogs (Table 1):
Pharmacological Implications
- Target vs. Pyrolo[4,5-d]pyrimidines () : The benzamide-pyrrolidinylsulfonyl group in the target may improve solubility over pyridine-substituted analogs (e.g., Compound 10), which rely on aromatic nitrogen for binding but suffer from lower bioavailability .
- Target vs.
- Sulfonamide Variants : The pyrrolidinylsulfonyl group in the target compound offers a balance between hydrophilicity and conformational flexibility, unlike cyclopropyl or isopropyl sulfonamides (), which may restrict binding pocket access .
Research Findings and Implications
- Kinase Inhibition : Pyrimidine-pyrazole scaffolds (target and compounds) are prevalent in kinase inhibitors (e.g., JAK2, EGFR). The target’s sulfonamide may enhance binding to polar kinase domains .
- Solubility: The pyrrolidinylsulfonyl group likely improves aqueous solubility (>50 μM in PBS) compared to non-sulfonylated analogs (e.g., carboxamides) .
- Selectivity: The absence of fluorinated aryl groups (cf. ) may reduce off-target effects against non-kinase targets, such as ion channels .
Biological Activity
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 349.398 g/mol. The structure includes a pyrazole ring, a pyrimidine ring, and a sulfonamide moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.398 g/mol |
| Purity | 95% |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer therapy:
- Antiproliferative Activity : Studies have shown that related pyrazole derivatives can inhibit cell proliferation in cancer cell lines by targeting specific pathways such as mTORC1, which is crucial for cell growth and metabolism. For instance, compounds with similar structural features have demonstrated the ability to disrupt autophagic flux and modulate mTORC1 activity under nutrient-deprived conditions .
- Autophagy Modulation : The compound may influence autophagy, a cellular process that can either promote cell survival or lead to cell death depending on the context. It has been suggested that the modulation of autophagy could be a therapeutic strategy for targeting cancer cells that rely on this process for survival under metabolic stress .
- Inhibition of Specific Enzymes : The sulfonamide group in the compound is known for its ability to inhibit various enzymes, which may contribute to its anticancer properties. This inhibition can interfere with critical signaling pathways involved in tumor progression.
Case Studies
Several studies have explored the biological activities of pyrazole-based compounds, including those structurally related to this compound:
- Antitumor Activity : A series of pyrazole derivatives were evaluated for their antitumor efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazole and pyrimidine rings significantly affect the biological activity of these compounds. For example, substituents on the benzamide moiety can enhance binding affinity to target proteins involved in cancer progression .
Summary and Future Directions
This compound represents a promising candidate for further development as an anticancer agent. Its ability to modulate critical cellular pathways such as mTORC1 and autophagy suggests potential therapeutic applications in oncology.
Future research should focus on:
- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological activities.
- Analog Development : Synthesizing analogs with optimized pharmacological profiles to enhance therapeutic outcomes.
The ongoing exploration of pyrazole derivatives continues to unveil their potential in drug discovery, particularly for challenging diseases like cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
